Prostaglandin D2 (PGD2) is a bioactive lipid mediator with diverse physiological and pathological roles, particularly in inflammation, immune response, and as a neuromodulator. It is synthesized by mast cells, platelets, and alveolar macrophages and exerts its effects through specific receptors, influencing various cellular functions35. The understanding of PGD2's mechanism of action and its implications in different fields has been advanced through various studies, which have explored its role in platelet aggregation, insulin secretion, T-cell apoptosis, adipocyte differentiation, and as a marker of mast cell activation123468.
PGD2 operates through several mechanisms, depending on the cell type and context. In human platelets, PGD2 stimulates adenylate cyclase, leading to the formation of cyclic AMP, which is a secondary messenger involved in inhibiting platelet aggregation1. In the context of insulin secretion, PGD2 has been shown to inhibit glucose-induced insulin secretion in HIT cells, a clonal cell line of glucose-responsive β-cells, through a receptor-mediated mechanism that involves the inhibitory regulatory components of adenylate cyclase2. Furthermore, PGD2 and its metabolite 15-deoxy-Δ12,14-PGJ2 induce apoptosis in transformed human T lineage cells, but not in normal T cells, suggesting a role in immune regulation and potential therapeutic applications in T cell cancers3. Additionally, PGD2 metabolites have been identified as activators of peroxisome proliferator-activated receptors (PPARs), which are involved in lipid metabolism and adipocyte differentiation4.
PGD2's ability to inhibit platelet aggregation through cyclic AMP accumulation suggests its potential application in preventing thrombotic events1. Moreover, the identification of urinary metabolites of PGD2, such as tetranor PGDM, provides a non-invasive method to assess PGD2 biosynthesis in cardiovascular or inflammatory diseases7.
The inhibitory effect of PGD2 on insulin secretion implicates it in the regulation of glucose homeostasis and suggests that modulation of PGD2 signaling could be a strategy for managing diabetes2.
The selective induction of apoptosis in transformed T cells by PGD2 and its metabolites points to a possible therapeutic role in treating T cell-related malignancies3. Additionally, PGD2's role in mast cell activation and its metabolite as a marker of allergic responses in asthma highlight its significance in immunological disorders and potential as a target for anti-allergic therapies8.
The activation of PPARs by PGD2 metabolites and the promotion of adipocyte differentiation suggest that PGD2 signaling pathways could be targeted in the treatment of metabolic disorders, such as obesity4.
The involvement of PGD2 in the suppression of luteinizing hormone (LH) secretion through a serotonergic mechanism indicates its role as a neuromodulator, which could have implications for reproductive biology and the treatment of related disorders6.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2